1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one is a chemical compound characterized by its unique structure and functional groups. It is classified as a bromo-substituted ketone with a mercapto group, which imparts specific reactivity and potential applications in organic synthesis and medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of 338.06 g/mol.
This compound can be sourced from various chemical suppliers, including specialized chemical databases and manufacturers. It falls under the category of organobromine compounds, which are known for their diverse applications in synthetic organic chemistry, particularly in the preparation of biologically active molecules.
The synthesis of 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound. A common method includes:
Industrial production may utilize continuous flow reactors to enhance efficiency and yield while maintaining precise control over reaction conditions. This method allows for scalable production suitable for commercial applications.
The molecular structure of 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.06 g/mol |
| IUPAC Name | 1-bromo-1-[5-(bromomethyl)-2-sulfanylphenyl]propan-2-one |
| InChI | InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-3-2-7(5-11)4-9(8)14/h2-4,10,14H,5H2,1H3 |
| Canonical SMILES | CC(=O)C(C1=C(C=C(C=C1)CBr)S)Br |
1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one can undergo several chemical reactions:
Common reagents and conditions include:
The mechanism of action for 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one varies depending on the reaction pathway:
The physical properties include:
Key chemical properties encompass:
| Property | Value |
|---|---|
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
This compound's versatility makes it valuable across various fields, including pharmaceuticals, materials science, and biochemical research.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 39202-17-0
CAS No.: 42201-43-4